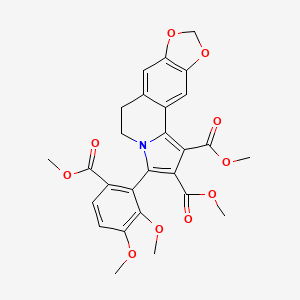
Berberine deriv jci 2223
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Berberine deriv jci 2223 is a derivative of berberine, an isoquinoline alkaloid found in various plants such as Coptis chinensis and Berberis vulgaris. Berberine has been traditionally used in Chinese and Ayurvedic medicine for its antimicrobial, anti-inflammatory, and antidiarrheal properties . The derivative jci 2223 has been synthesized to enhance the bioavailability and therapeutic efficacy of berberine.
Preparation Methods
Synthetic Routes and Reaction Conditions
For instance, hydrophobic alkyl and hydrophilic glycosyl groups can be introduced at the C-9 position of berberine to create derivatives like 9-O-glycosyl-berberine . The reaction conditions typically involve the use of UV, 1H NMR, 13C NMR, and MS for confirmation of the synthesized compounds .
Industrial Production Methods
Industrial production of berberine derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify the derivatives .
Chemical Reactions Analysis
Types of Reactions
Berberine derivatives undergo various chemical reactions, including:
Oxidation: Berberine can be oxidized to form berberrubine and other oxidized products.
Reduction: Reduction reactions can convert berberine into dihydroberberine.
Substitution: Substitution reactions at the C-8 and C-9 positions are common, involving nucleophiles like methyl ketones and acetic acid esters.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxide anions for substitution reactions and primary amines for the formation of 9-N-alkyl derivatives . The reaction conditions often involve alkaline media and controlled temperatures to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various substituted berberine derivatives, such as 9-O-glycosyl-berberine and 9-N-alkyl-berberine .
Scientific Research Applications
Berberine deriv jci 2223 has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating metabolic disorders, cardiovascular diseases, and cancer.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of berberine deriv jci 2223 involves multiple molecular targets and pathways:
AMP-activated protein kinase (AMPK): Activation of AMPK leads to improved insulin sensitivity and reduced fat accumulation.
Nuclear factor κB (NF-κB): Inhibition of NF-κB reduces inflammation and oxidative stress.
Mitogen-activated protein kinase (MAPK): Regulation of MAPK pathways contributes to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Berberine deriv jci 2223 can be compared with other similar compounds such as:
Sanguinarine: Another isoquinoline alkaloid with anticancer properties.
Chelerythrine: Known for its antimicrobial and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its enhanced bioavailability and therapeutic efficacy compared to other berberine derivatives. Its ability to modulate multiple molecular targets makes it a promising candidate for various therapeutic applications .
Properties
CAS No. |
81548-58-5 |
|---|---|
Molecular Formula |
C27H25NO10 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
dimethyl 3-(2,3-dimethoxy-6-methoxycarbonylphenyl)-5,6-dihydro-[1,3]benzodioxolo[5,6-g]indolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C27H25NO10/c1-32-16-7-6-14(25(29)34-3)19(24(16)33-2)23-21(27(31)36-5)20(26(30)35-4)22-15-11-18-17(37-12-38-18)10-13(15)8-9-28(22)23/h6-7,10-11H,8-9,12H2,1-5H3 |
InChI Key |
ZPMGZHXBIVBJEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)C2=C(C(=C3N2CCC4=CC5=C(C=C43)OCO5)C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















